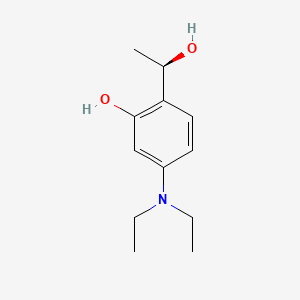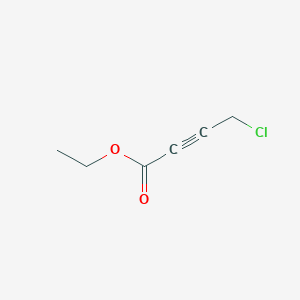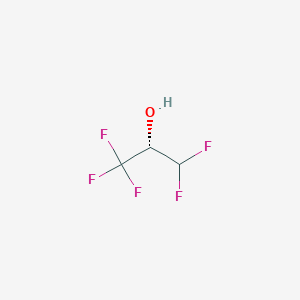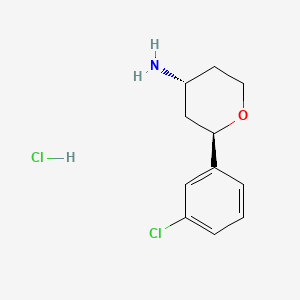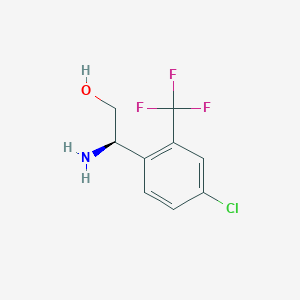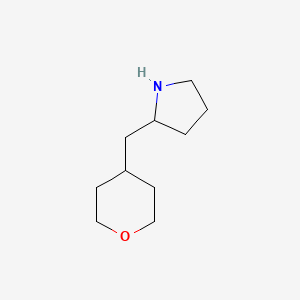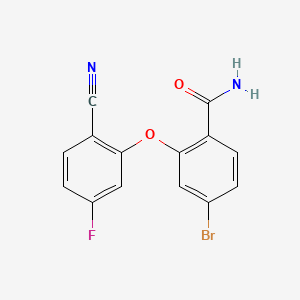![molecular formula C16H13ClFNO B13609396 {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol is a synthetic organic compound characterized by the presence of an indole core substituted with a chlorofluorophenyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a chlorofluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanol Moiety: The final step involves the reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the indole ring to form indoline derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding ketone.
Reduction: Indoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes in the body.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the indole core and the chlorofluorophenyl group.
Wirkmechanismus
The mechanism of action of {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects. The chlorofluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidine
- 2-(3-Chloro-2-fluorophenyl)indole
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
Comparison:
- Structural Differences: While these compounds share the chlorofluorophenyl group, they differ in the core structure (indole, pyrrolidine, propanoic acid).
- Unique Properties: {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol is unique due to the presence of both the indole core and the methanol moiety, which can influence its reactivity and biological activity.
- Applications: The unique combination of functional groups in this compound makes it particularly versatile for applications in drug development and material science, compared to its analogs.
Eigenschaften
Molekularformel |
C16H13ClFNO |
|---|---|
Molekulargewicht |
289.73 g/mol |
IUPAC-Name |
[1-[(3-chloro-2-fluorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H13ClFNO/c17-14-6-3-4-11(16(14)18)8-19-9-12(10-20)13-5-1-2-7-15(13)19/h1-7,9,20H,8,10H2 |
InChI-Schlüssel |
USJJPHXLZJZUGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C(=CC=C3)Cl)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



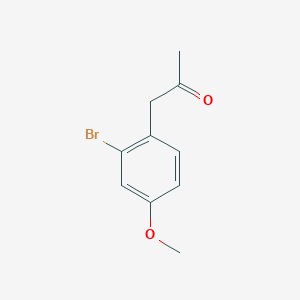
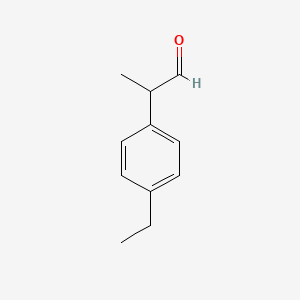
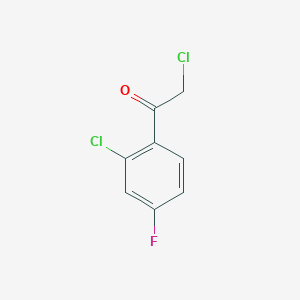
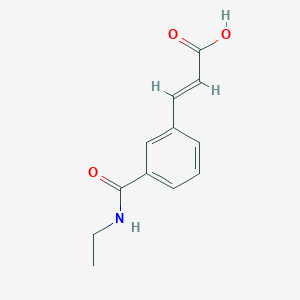
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
